molecular formula C11H14Cl3N3OS B12206000 2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide

2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide

Cat. No.: B12206000
M. Wt: 342.7 g/mol
InChI Key: XCRKJHBHAQEPDQ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a trichloroethyl group and a 6-methylpyrimidin-4-yl sulfanyl moiety.

Properties

Molecular Formula

C11H14Cl3N3OS

Molecular Weight

342.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(6-methylpyrimidin-4-yl)sulfanylethyl]propanamide

InChI

InChI=1S/C11H14Cl3N3OS/c1-6(2)9(18)17-10(11(12,13)14)19-8-4-7(3)15-5-16-8/h4-6,10H,1-3H3,(H,17,18)

InChI Key

XCRKJHBHAQEPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 6-methylpyrimidine-4-thiol under controlled conditions to form the intermediate product. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives .

Scientific Research Applications

2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The pyrimidinyl sulfanyl moiety can interact with DNA and other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Pyrazole-Based Analog (C₁₈H₂₂Cl₃N₅O₂S)

Key Differences :

  • Core Structure : The analog in replaces the pyrimidine ring with a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl carbamothioyl group. This introduces additional aromaticity and a carbamothioyl (-NH-CS-NH-) linker.
  • Molecular Weight : The analog has a higher molecular weight (478.817 g/mol vs. ~351.66 g/mol for the target compound, estimated from its formula).
  • Functional Groups : The pyrazole analog includes a phenyl group and a methyl-oxo substituent, which may alter steric effects and electronic properties compared to the methylpyrimidine in the target compound .

Table 1: Structural Comparison

Feature Target Compound Pyrazole Analog ()
Core Heterocycle 6-Methylpyrimidin-4-yl 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl
Sulfur-Containing Group Sulfanyl (thioether) Carbamothioyl (thiourea)
Molecular Formula C₁₁H₁₃Cl₃N₃OS (estimated) C₁₈H₂₂Cl₃N₅O₂S
Key Substituents Trichloroethyl, Propanamide Trichloroethyl, Phenyl, Methyl-oxo

DDT-Related Compounds ()

Key Differences :

  • Backbone : DDT derivatives (e.g., o,p'-DDT) feature chlorinated biphenyl ethane structures, lacking the propanamide or heterocyclic components of the target compound.
  • Stability : The trichloroethyl group in the target compound may confer resistance to degradation compared to DDT’s labile trichloromethyl group .

Piperidine-Based Propanamide ()

Key Differences :

  • Heterocycle : The analog in uses a piperidinyl group with methoxymethyl and thiophen-2-yl substituents, contrasting with the pyrimidine in the target compound.
  • Sulfur Placement : The thiophen-2-yl group is part of the piperidine substituent, whereas the target compound’s sulfanyl group directly links to the pyrimidine.
  • Potential Applications: The piperidine analog’s structure aligns with central nervous system (CNS) drug candidates, while the target compound’s pyrimidine may favor agrochemical uses .

Table 2: Functional Group Impact

Compound Type Sulfur Role Biological Implications
Target Compound Thioether linker Enhanced binding to metal ions or enzymes
Pyrazole Analog () Thiourea linker Possible chelation or hydrogen bonding
Piperidine Analog () Thiophen substituent Increased lipophilicity and CNS penetration

Research Implications and Gaps

  • Structural Insights : The pyrimidine and trichloroethyl groups in the target compound differentiate it from DDT’s aromatic system and the piperidine analog’s CNS-focused design.
  • Activity Data Needed : The evidence lacks direct bioactivity or toxicity data, necessitating further studies to validate hypothesized mechanisms (e.g., enzyme inhibition or pesticidal action).
  • Synthetic Challenges : The sulfanyl-pyrimidine linkage may pose synthesis hurdles compared to carbamothioyl or thiophen groups in analogs .

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